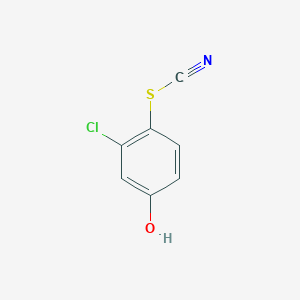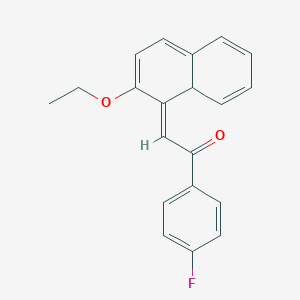
2-(2-Ethoxynaphthylidene)-4'-fluoroacetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Ethoxynaphthylidene)-4’-fluoroacetophenone is an organic compound with the molecular formula C20H17FO2 It is characterized by the presence of an ethoxy group attached to a naphthalene ring and a fluoroacetophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxynaphthylidene)-4’-fluoroacetophenone typically involves the condensation of 2-ethoxynaphthalene with 4’-fluoroacetophenone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxynaphthylidene)-4’-fluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
2-(2-Ethoxynaphthylidene)-4’-fluoroacetophenone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxynaphthylidene)-4’-fluoroacetophenone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxynaphthalene: Shares the ethoxy-naphthalene structure but lacks the fluoroacetophenone moiety.
4’-Fluoroacetophenone: Contains the fluoroacetophenone structure but lacks the ethoxy-naphthalene component.
Uniqueness
2-(2-Ethoxynaphthylidene)-4’-fluoroacetophenone is unique due to the combination of both ethoxy-naphthalene and fluoroacetophenone structures, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where such combined properties are desired .
Properties
Molecular Formula |
C20H17FO2 |
|---|---|
Molecular Weight |
308.3 g/mol |
IUPAC Name |
(2E)-2-(2-ethoxy-8aH-naphthalen-1-ylidene)-1-(4-fluorophenyl)ethanone |
InChI |
InChI=1S/C20H17FO2/c1-2-23-20-12-9-14-5-3-4-6-17(14)18(20)13-19(22)15-7-10-16(21)11-8-15/h3-13,17H,2H2,1H3/b18-13+ |
InChI Key |
QXDGVRRMMIAYSS-QGOAFFKASA-N |
Isomeric SMILES |
CCOC\1=CC=C2C=CC=CC2/C1=C\C(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CCOC1=CC=C2C=CC=CC2C1=CC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


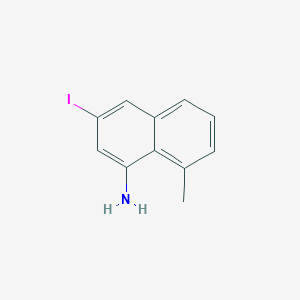
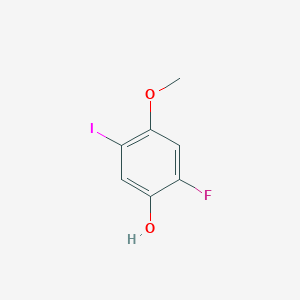



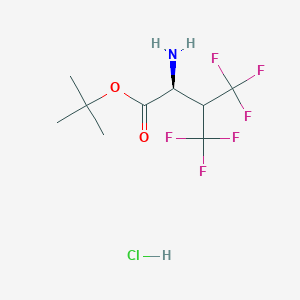
![8-Bromo-7-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849959.png)


![Methyl 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B12849973.png)

